2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-diones.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: It is used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds
Mechanism of Action
The mechanism of action of 2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-diphenyl-quinoxaline: Known for its light-emitting properties.
2,3-diphenyl-pyrido[2,3-b]pyrazine: Exhibits different mechanochromic luminescence properties compared to 2,3-diphenyl-quinoxaline.
Uniqueness
2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C23H27N3O2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2,3-diethoxy-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H27N3O2/c1-5-27-20-13-17-18(14-21(20)28-6-2)25-23-22(24-17)16-9-7-8-10-19(16)26(23)12-11-15(3)4/h7-10,13-15H,5-6,11-12H2,1-4H3 |
InChI Key |
NVDKEBWLNHCFIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CCC(C)C)OCC |
Origin of Product |
United States |
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